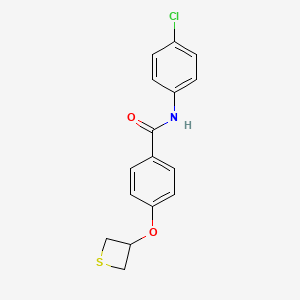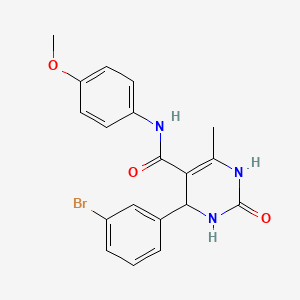![molecular formula C19H22N2O3S B5071106 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5071106.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-3-thienyl)carbonyl]piperazine, commonly known as BDT or BDT001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDT is a piperazine derivative that has been synthesized and studied extensively for its pharmacological properties.
科学的研究の応用
BDT has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that BDT has potent anti-cancer activity against various cancer cell lines, including breast, colon, and lung cancer. BDT has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, BDT has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of BDT is not fully understood. However, studies have shown that BDT exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BDT also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, BDT has been shown to inhibit the aggregation of amyloid-β peptide, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
BDT has been shown to have minimal toxicity in vitro and in vivo. Studies have shown that BDT does not cause significant changes in body weight, organ weight, or hematological parameters. BDT has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development.
実験室実験の利点と制限
BDT has several advantages for lab experiments. It is easy to synthesize, has good solubility, and is stable under physiological conditions. BDT also has minimal toxicity, making it suitable for in vitro and in vivo studies. However, BDT has some limitations, including its high cost of synthesis and limited availability.
将来の方向性
There are several future directions for the study of BDT. First, further studies are needed to elucidate the mechanism of action of BDT. Second, studies are needed to investigate the potential use of BDT in combination with other drugs for the treatment of cancer and other diseases. Third, studies are needed to investigate the potential use of BDT in the treatment of neurological disorders. Fourth, studies are needed to optimize the synthesis of BDT to reduce the cost of production. Fifth, studies are needed to investigate the potential use of BDT in drug delivery systems. Overall, BDT is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its pharmacological properties and to develop it into a viable drug candidate.
合成法
The synthesis of BDT involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 4,5-dimethyl-3-thiophenecarboxylic acid chloride in the presence of a base. The reaction proceeds through an amide bond formation, resulting in the formation of BDT. The synthesis of BDT has been optimized to yield high purity and good yields.
特性
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-13-14(2)25-11-16(13)19(22)21-7-5-20(6-8-21)10-15-3-4-17-18(9-15)24-12-23-17/h3-4,9,11H,5-8,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMUUBDWBXGDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4,5-dimethylthiophen-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,6-dimethylphenoxy)methyl]-N-(3-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5071029.png)

![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5071048.png)
![3-[(1-methyl-2-phenylethyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5071050.png)
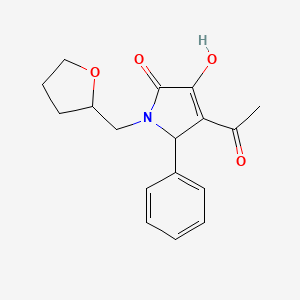
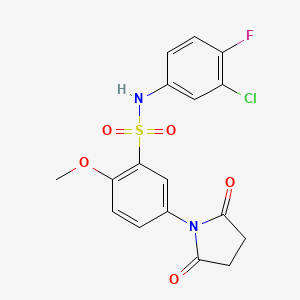
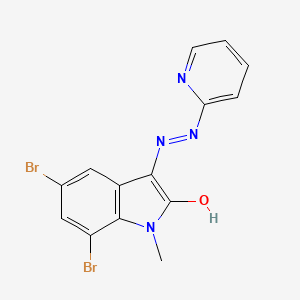
![5-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5071083.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5071091.png)
![2-{[1-(2-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B5071099.png)
![3-chloro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5071112.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5071125.png)
